1-(4-Ethenylpiperidin-4-yl)azepane

Physicochemical Properties Drug-likeness CNS Penetration

1-(4-Ethenylpiperidin-4-yl)azepane (CAS 2060057-49-8) is a bicyclic diamine comprising a 4-ethenyl-substituted piperidine ring directly linked to an azepane ring. With a molecular formula of C13H24N2 and a molecular weight of 208.34 g/mol, it is a member of the piperidin-4-yl-azepane class, which is a scaffold of interest in medicinal chemistry for neurokinin antagonism and sigma receptor modulation.

Molecular Formula C13H24N2
Molecular Weight 208.34 g/mol
Cat. No. B13241444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethenylpiperidin-4-yl)azepane
Molecular FormulaC13H24N2
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESC=CC1(CCNCC1)N2CCCCCC2
InChIInChI=1S/C13H24N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h2,14H,1,3-12H2
InChIKeyQZKINIJVRZQGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethenylpiperidin-4-yl)azepane: Structural Overview and Procurement Rationale


1-(4-Ethenylpiperidin-4-yl)azepane (CAS 2060057-49-8) is a bicyclic diamine comprising a 4-ethenyl-substituted piperidine ring directly linked to an azepane ring . With a molecular formula of C13H24N2 and a molecular weight of 208.34 g/mol, it is a member of the piperidin-4-yl-azepane class, which is a scaffold of interest in medicinal chemistry for neurokinin antagonism and sigma receptor modulation [1]. Its defining structural feature—a vinyl substituent at the 4-position—distinguishes it from saturated or unsubstituted analogs, providing a unique synthetic handle that enables further chemical diversification [2].

4-Ethenyl handle enables synthetic diversification via cross-coupling or click chemistry
Azepane scaffold may support sigma-1 receptor interaction studies
Predicted low TPSA and zero HBD may suit CNS permeability research models

Why 1-(4-Ethenylpiperidin-4-yl)azepane Cannot Be Replaced by Other Piperidinyl-Azepane Isomers


In-class compounds such as 1-(4-ethylpiperidin-4-yl)azepane or 1-(piperidin-4-yl)azepane share the same bicyclic core but diverge critically in their physiochemical and pharmacological profiles. Simple substitution is not feasible because the 4-ethenyl group fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and synthetic utility [1]. For instance, the vinyl substituent creates a reactive site for cross-coupling or polymerization, which is absent in the saturated ethyl analog . Furthermore, the 4-substitution pattern directly impacts the molecule's interaction with biological targets, as demonstrated by class-level SAR data where analogous structural modifications led to significant shifts in receptor affinity and selectivity [2].

Saturated 4-ethyl analog lacks the vinyl synthetic handle, limiting downstream functionalization for probe or PROTAC synthesis.

Unsubstituted piperidin-4-yl-azepane carries an additional H-bond donor, which may alter predicted CNS permeability and membrane partitioning.

Alternative substitution patterns on the piperidine ring may shift receptor binding compared to the 4-ethenyl-azepane architecture.

Head-to-Head and Class-Level Quantitative Evidence for 1-(4-Ethenylpiperidin-4-yl)azepane


Physicochemical Differentiation: Lipophilicity and H-Bond Donor Count vs. Unsubstituted Analog

Compared to its unsubstituted analog 1-(piperidin-4-yl)azepane (CAS 551923-16-1), 1-(4-ethenylpiperidin-4-yl)azepane exhibits a lower calculated partition coefficient (clogP 1.69 vs. LogP 1.88) and a critically different hydrogen bond donor count (HBD: 0 vs. 1). The absence of a hydrogen bond donor in the target compound, compared to the secondary amine present in the unsubstituted analog, is predicted to enhance passive membrane permeability and blood-brain barrier penetration [1]. The topological polar surface area (TPSA) is also significantly lower (6.48 Ų vs. 15.27 Ų), further supporting superior membrane permeation potential .

Physicochemical profile vs unsubstituted
Reported
TPSA: 6.48 vs 15.27 Ų; HBD: 0 vs 1
Target TPSA 6.48
Unsubst. TPSA 15.27
Predicted CNS permeability context supports selection for blood-brain barrier research models.
Database-predicted values; verify experimentally.
Physicochemical Properties Drug-likeness CNS Penetration

Target Engagement Selectivity: Confirmed Inactivity Against GPR35 Receptor

In a primary in vitro assay, 1-(4-ethenylpiperidin-4-yl)azepane was determined to be inactive against the G-protein coupled receptor 35 (GPR35), a target implicated in metabolic and inflammatory diseases [1]. This inactivity profile is a critical data point for drug discovery projects aiming to avoid GPR35-mediated off-target effects, such as those seen with some other piperidine-containing ligands. While direct comparative GPR35 data for the closest analogs is not available, this negative result establishes a baseline selectivity window against this specific receptor.

GPR35 antagonism assay
Assay context
Inactive
Provides starting selectivity filter for off-target profiling.
No comparator data available; expand screening panel.
GPR35 Off-target Screening Selectivity Profile

Class-Level Evidence: Azepane Rings Enhance Sigma-1 Receptor Affinity Compared to Piperidine

A fundamental SAR study on spirocyclic sigma-1 receptor ligands demonstrated that expanding the piperidine ring to an azepane ring leads to a considerable increase in σ1 receptor affinity and selectivity. Specifically, replacing a piperidine with an azepane in a matched molecular pair improved the Ki from 1.2 nM to 0.42 nM (a 2.9-fold increase) and heightened selectivity over the σ2 receptor from 45-fold to 150-fold [1]. This class-level insight suggests that the azepane component of 1-(4-ethenylpiperidin-4-yl)azepane is inherently valuable for achieving high-affinity σ1 receptor interactions.

Class-level SAR: σ1 affinity
Class-level
Azepane ring: 2.9× Ki improvement, 150-fold σ1/σ2 selectivity
Class-level SAR supports azepane motif for σ1 receptor research models.
Based on spirocyclic matched-pair series; model transfer requires validation.
Sigma-1 Receptor Structure-Activity Relationship Neuroprotection

Procurement Specifications: Documented Purity and Vendor Pricing

Commercial sourcing intelligence confirms that 1-(4-ethenylpiperidin-4-yl)azepane is available at a standardized purity of 95% from multiple vendors, supported by certificates of analysis including NMR, HPLC, or GC . The benchmark procurement unit of 1g is listed at a reference price of 9,656 CNY (approx. 1,320 USD) from a specialty supplier . The saturated analog, 1-(4-ethylpiperidin-4-yl)azepane (CAS 2059949-76-5), is also available at 95% purity from a major Chinese vendor , confirming that the target compound is part of a premium-priced, specialized chemical space but with a defined, reliable supply chain.

Commercial specification
Data to verify
95% purity
Qualified research-grade entity ensures reproducibility in synthesis.
COA (NMR/HPLC) available; verify lot-specific certificate.
Chemical Procurement Purity Analysis Cost of Goods

Optimal Application Scenarios for 1-(4-Ethenylpiperidin-4-yl)azepane Based on Evidence


CNS Drug Discovery: A Superior Scaffold for Neuroprotective Agents

The compound's physicochemical profile—specifically its zero hydrogen bond donor count and very low TPSA of 6.48 Ų, which strongly predicts high passive CNS permeability —makes it an excellent starting point for CNS-focused medicinal chemistry campaigns. Its azepane ring is further validated by class-level data showing a 2.9-fold boost in σ1 receptor affinity and 3.3-fold better selectivity over σ2 receptors compared to analogous piperidine structures . This supports its use in synthesizing libraries targeting neurodegenerative disorders or neuropathic pain, where sigma receptor engagement is therapeutically relevant.

Chemical Biology Tool and Probe Synthesis via Vinyl Group Diversification

The 4-ethenyl substituent is a versatile synthetic handle that enables a range of downstream chemical transformations, such as olefin cross-metathesis or thiol-ene click chemistry, which are not possible with the fully saturated 4-ethyl or unsubstituted analogs. This makes the compound a superior chemical biology building block for creating functionalized probes, affinity ligands, or PROTAC precursors, where the vinyl group can be used to attach linker moieties or reporter tags without altering the pharmacophoric bicyclic core .

Lead Optimization with a Defined Off-Target Selectivity Starting Point

For projects where avoiding GPR35-mediated activity is critical (e.g., in inflammation or metabolic disease models), this compound offers a documented negative data point. It was confirmed inactive in a GPR35 antagonism assay , providing an initial selectivity filter. This evidence reduces the risk of late-stage failure due to GPR35-associated side effects and allows medicinal chemists to prioritize this scaffold over analogs with unknown or potentially promiscuous profiles.

Application
Selection Property
Validation Focus
Neuroprotection research models (sigma-1)
Azepane scaffold with zero HBD and low predicted TPSA
Sigma-1 affinity and CNS penetration model validation
Vinyl-based functionalization
4-Ethenyl synthetic handle
Cross-coupling and click chemistry reactivity verification
Off-target selectivity profiling
Documented GPR35 inactivity
Selectivity screening expansion against related GPCRs
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